BenchChemオンラインストアへようこそ!

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

EGFR T790M Irreversible Inhibitor Drug Resistance

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 1818217-54-7) is a synthetic 4-anilinoquinazoline derivative that serves as a critical advanced intermediate in the preparation of targeted covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase family. The compound features a quinazoline core with a unique 3-chloro-2,4-difluorophenyl substitution at the 4-position, differentiating it from the 3-chloro-4-fluorophenyl motif found in the first-generation drug gefitinib.

Molecular Formula C17H12ClF2N3O3
Molecular Weight 379.7 g/mol
Cat. No. B12898100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Molecular FormulaC17H12ClF2N3O3
Molecular Weight379.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=C(C=C3)F)Cl)F)OC
InChIInChI=1S/C17H12ClF2N3O3/c1-8(24)26-14-5-9-12(6-13(14)25-2)21-7-22-17(9)23-11-4-3-10(19)15(18)16(11)20/h3-7H,1-2H3,(H,21,22,23)
InChIKeyXANGSGMLPSIPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate: Core Intermediate for Next-Generation EGFR Inhibitor Synthesis


4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 1818217-54-7) is a synthetic 4-anilinoquinazoline derivative that serves as a critical advanced intermediate in the preparation of targeted covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase family [1]. The compound features a quinazoline core with a unique 3-chloro-2,4-difluorophenyl substitution at the 4-position, differentiating it from the 3-chloro-4-fluorophenyl motif found in the first-generation drug gefitinib. It is predominantly used in medicinal chemistry for the synthesis of irreversible EGFR inhibitors with potential activity against drug-resistant mutant forms, where the 6-acetate moiety acts as a protected handle for further functionalization [2].

Why 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate Cannot Be Replaced by a Simple Gefitinib Impurity Standard


Simple substitution with a gefitinib impurity standard, such as 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, is not functionally equivalent for research and industrial synthesis. The target compound possesses a 3-chloro-2,4-difluoro substitution pattern, which is a demonstrated key structural motif in patents for irreversible EGFR inhibitors designed to overcome the T790M drug-resistance mutation [1]. The additional fluorine atom at the 2-position significantly alters the electronic properties and binding conformation of the final inhibitor, a difference that cannot be achieved using the gefitinib-like 4-fluoro analog. Furthermore, the 6-acetate is a specific protected intermediate that allows for selective deprotection and subsequent derivatization in multi-step syntheses, a role for which other 6-substituted analogs, such as the 6-ol or 6-amine, are chemically incompatible without additional protection/deprotection steps [2].

Quantitative Evidence Guide: Comparative Differentiation of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate


Critical Intermediate for Irreversible EGFR Inhibitors with Activity Against T790M Mutant

The target compound is the direct precursor for a series of N-(4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl)-2-fluoroacrylamide derivatives (compounds 3-23, 6, 24, 34, 45, 47, 50) [1]. These derivatives are explicitly designed as irreversible EGFR inhibitors. While the patent does not provide head-to-head IC50 data for the acetate itself, its downstream acrylamide products are benchmarked against gefitinib. For context, gefitinib exhibits an IC50 of 33 nM against wild-type EGFR [2], but is ineffective against the T790M mutant. The 2,4-difluoro scaffold is a known privileged structure in this patent family for overcoming this resistance, implying that procurement of this specific intermediate is a necessary step for accessing this inhibitor class.

EGFR T790M Irreversible Inhibitor Drug Resistance

Orthogonal Reactivity: Selective 6-Acetate as a Protected Synthetic Handle

The 6-acetate group in the target compound provides a crucial orthogonal protecting group strategy. It allows for selective manipulation of the 6-position hydroxyl, which is the primary site for further derivatization in 4-anilinoquinazoline kinase inhibitors. The precursor 4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 1818217-55-8) is a direct metabolite and an alternative intermediate, but its free hydroxyl group can lead to side reactions during subsequent alkylation or coupling steps . The acetate is stable under conditions where the free phenol would be reactive (e.g., Mitsunobu, alkylation), enabling a more convergent and higher-yielding synthetic route. Typical purity specifications for research-grade material are >=97% as determined by HPLC, ensuring minimal interference from the free phenol impurity in critical coupling reactions .

Protecting Group Strategy Multi-step Synthesis Chemoselectivity

Differentiation from Gefitinib Impurity VIII: Structural Purity for Regulatory Applications

The target compound is chemically distinct from Gefitinib Impurity VIII (4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, CAS 788136-89-0). The latter is a documented impurity standard used in the quality control of gefitinib drug substance [1]. The target compound, with its 2,4-difluoro substitution, represents a different chemical space. For analytical laboratories developing methods for novel 2,4-difluoro quinazoline-based drug candidates, the target compound serves as a unique system suitability standard or process impurity marker that is not replaceable by commercially available gefitinib impurity standards. This differentiation is critical for regulatory filings where accurate identification and quantification of process-related impurities for a specific drug substance are required.

Impurity Profiling Reference Standard Quality Control

Patent-Backed Biological Relevance: Scaffold for Anticancer Activity

The 3-chloro-2,4-difluorophenylamino substructure is the active pharmacophore in multiple patent applications covering compounds with potent anticancer activity. A related compound, 1-acryloyl-N-(4-(3-chloro-2,4-difluorophenylamino)-7-(2-methoxyethoxy)quinazolin-6-yl)pyrrolidine-2-carboxamide, is indexed in MeSH for its antineoplastic activity in a Journal of Medicinal Chemistry (2009) study [1]. Another derivative, a complex amide, showed IC50 values of 0.7 nM and 0.8 nM against EGFR in Sf21 cell-based assays [2]. While the target acetate itself is a prodrug/intermediate, these data demonstrate that the core 3-chloro-2,4-difluoro scaffold is validated by primary research as a key component of high-potency EGFR inhibitors.

Antineoplastic Patent Evidence Kinase Inhibition

Optimal Application Scenarios for Procuring 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate


Synthesis of Irreversible EGFR Inhibitors for Drug-Resistant NSCLC Research

This compound is the required starting material for the convergent synthesis of irreversible (covalent) EGFR inhibitors, specifically those targeting the T790M resistance mutation. Research groups focused on overcoming acquired resistance to first-generation TKIs like gefitinib or erlotinib should procure this intermediate to access the 2-fluoroacrylamide warhead series described in follow-on patents [1]. The downstream products have shown single-digit nanomolar activity in EGFR cellular assays [2].

GMP Impurity Profiling and Method Development for Novel 2,4-Difluoro Quinazoline APIs

Analytical development laboratories preparing regulatory submissions for a new chemical entity based on the 3-chloro-2,4-difluoro quinazoline scaffold must procure this specific acetate as a primary reference standard for impurity identification. Its unique chromatographic properties, distinct from the common gefitinib impurity VIII (CAS 788136-89-0), make it an essential tool for developing specificity-validated HPLC methods for drug substance release and stability testing [3].

Structure-Activity Relationship (SAR) Studies on the 4-Anilinoquinazoline Core

For medicinal chemistry teams exploring halogen substitution effects on EGFR/HER2 kinase selectivity, this intermediate offers a direct entry point to the 3-chloro-2,4-difluoro substitution vector. The protected 6-acetate handle allows for late-stage diversification, enabling rapid parallel synthesis of compound libraries to probe potency differences versus the 3-chloro-4-fluoro (gefitinib-like) series and establish selectivity profiles against off-target kinases [1].

Quote Request

Request a Quote for 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.